
5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Antimalarial Potential
5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide derivatives have shown promising results as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the malaria-causing parasite's life cycle. Such compounds, particularly bromo-benzothiophene carboxamide derivatives, exhibit potential for developing new antimalarial treatments (Banerjee et al., 2011).
Synthesis Methodologies
Research has focused on developing efficient synthetic pathways for related thiophene-2-carboxamides. These methodologies are crucial for creating a variety of derivatives with potential biological activities. For example, studies have described the regiospecific arylation of thiophenes, showcasing the versatility of these compounds in chemical synthesis (Bheeter et al., 2013).
Nonlinear Optical Properties
Thiophene-2-carboxamides have been explored for their electronic and nonlinear optical properties. Through Density Functional Theory (DFT) calculations, researchers have examined various reactivity parameters of these compounds, which is vital for understanding their potential in electronic applications (Ahmad et al., 2021).
Solubilization and Partitioning Studies
The solubilization and partitioning behaviors of structurally related thiophene derivatives in different media have been studied extensively. These studies provide insights into the physicochemical properties of these compounds, which are essential for their potential applications in pharmaceutical formulations (Saeed et al., 2017).
Urease Inhibition and Antibacterial Activity
Some derivatives of thiophene-2-carboxamide exhibit urease inhibition and antibacterial activities. This highlights their potential use in developing new antimicrobial agents. The effect of different functional groups on the aromatic ring of these compounds significantly influences their biological activity (Noreen et al., 2017).
Metabolic Pathway Studies
Although not directly related to this compound, studies on similar thiophene-containing compounds have been conducted to understand their metabolic pathways in biological systems. This research is crucial for drug development and understanding the pharmacokinetics of such compounds (Kanamori et al., 2002).
properties
IUPAC Name |
5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDNPPLLXNCBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

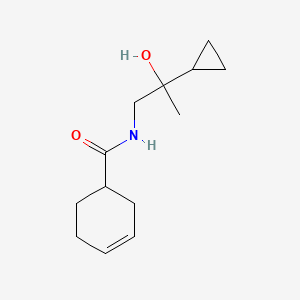

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)
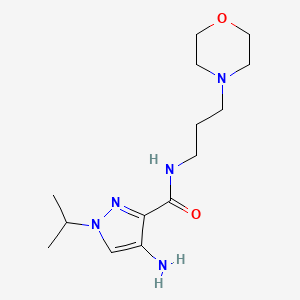
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)
![Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2746898.png)
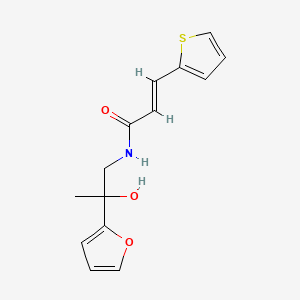

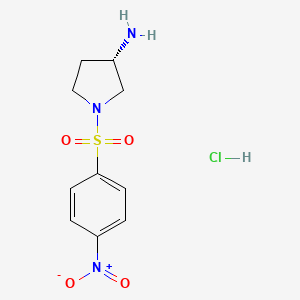
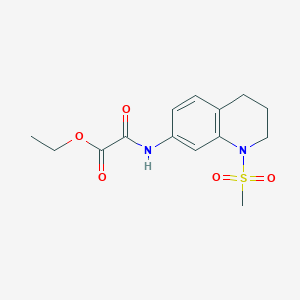


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)
